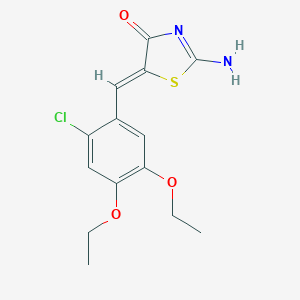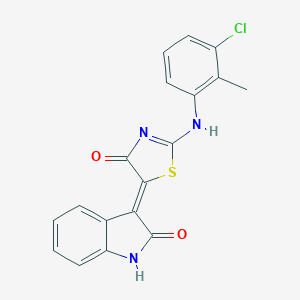![molecular formula C24H20N4O2S B308152 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308152.png)
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of benzoxazepine derivatives and has been synthesized using a variety of methods.
Applications De Recherche Scientifique
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol has been extensively studied for its potential applications in various fields. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential use as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol in lab experiments is its potent cytotoxic activity against cancer cells. Additionally, this compound has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria. However, one of the limitations of using this compound is its relatively low solubility in water, which could potentially affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, future research could focus on the development of novel analogs of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol has been achieved using various methods. One of the most commonly used methods is the reaction of 3-(4-methylbenzylthio)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine with phenol in the presence of a base. Another method involves the reaction of 3-(4-methylbenzylthio)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine with 4-hydroxybenzaldehyde in the presence of a base. These methods have been optimized to provide high yields of the desired product.
Propriétés
Nom du produit |
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol |
|---|---|
Formule moléculaire |
C24H20N4O2S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
3-[3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol |
InChI |
InChI=1S/C24H20N4O2S/c1-15-9-11-16(12-10-15)14-31-24-26-23-21(27-28-24)19-7-2-3-8-20(19)25-22(30-23)17-5-4-6-18(29)13-17/h2-13,22,25,29H,14H2,1H3 |
Clé InChI |
BGJBIQROTOAHCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=CC=C5)O)N=N2 |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=CC=C5)O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![7-Acetyl-3-(pentylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308072.png)
![7-Acetyl-6-(4-methoxy-3-methylphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308075.png)
![5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308077.png)
![5-(3-Bromo-4,5-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308078.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308080.png)
![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308082.png)
![2-[(4-Chlorophenyl)imino]-5-(2,3-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308084.png)
![4-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2,6-dimethoxyphenyl acetate](/img/structure/B308085.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308086.png)
![2-[(4-Chlorophenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308089.png)

![7-Acetyl-6-(5-methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308091.png)